1-(2-Chlorobenzoyl)-4-methylpiperidine
Description
1-(2-Chlorobenzoyl)-4-methylpiperidine is a substituted piperidine derivative characterized by a 2-chlorobenzoyl group attached to the nitrogen atom of the piperidine ring and a methyl group at the 4-position. The 2-chlorobenzoyl moiety introduces electron-withdrawing effects and steric hindrance, which may influence reactivity and binding properties compared to unsubstituted or differently substituted analogs .
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16ClNO/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |
InChI Key |
FIPNAPATEPODQJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
- Structure : Features a carboxylic acid group at the 4-position of the piperidine ring instead of a methyl group.
- Key Differences: The carboxylic acid group increases polarity, enhancing solubility in polar solvents like DMSO and methanol compared to the methyl-substituted analog . Potential applications as a research chemical in medicinal chemistry due to its ability to participate in hydrogen bonding .
- Data: Property 1-(2-Chlorobenzoyl)-4-methylpiperidine 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid Molecular Formula C₁₃H₁₆ClNO (theoretical) C₁₃H₁₄ClNO₃ Molecular Weight ~237.7 g/mol 267.7 g/mol Solubility Likely low (similar to unmodified analogs) Soluble in DMSO, methanol, chloroform
1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Structure : Contains a 2-chloro-4-fluorobenzoyl group and a 1,2,4-oxadiazole substituent.
- The oxadiazole moiety may confer antimicrobial or antiviral activity, as seen in related piperidine derivatives .
Data :
Property Value Molecular Formula C₂₂H₂₁ClFN₃O₃ Molecular Weight 429.87 g/mol Boiling Point 607.1 ± 65.0 °C (predicted)
1-(1-Phenylcyclohexyl)-4-methylpiperidine (PCP Analogs)
- Structure : A phencyclidine (PCP) analog with a 4-methylpiperidine group.
- Key Differences: Exhibits neuropharmacological activity, but higher toxicity compared to this compound. In mice, it showed a low therapeutic index (lethality potency relative to PCP: 1.83) .
4-Methylpiperidine (LOHC System)
- Structure : Unsubstituted piperidine with a 4-methyl group.
- Key Differences: Used as a liquid organic hydrogen carrier (LOHC) with 6.1 wt% hydrogen capacity. Catalytic dehydrogenation using Ir-based catalysts achieves turnover frequencies (TOF) up to 9,200 h⁻¹ and cumulative turnover numbers (TON) of ~91,000 over 45 hours . Lacks the 2-chlorobenzoyl group, making it less sterically hindered and more reactive in dehydrogenation reactions .
Catalytic and Functional Comparisons
Dehydrogenation Performance
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-methylpiperidine (1.0 equiv) is dissolved in an inert solvent such as toluene or dichloromethane. 2-Chlorobenzoyl chloride (1.1 equiv) is added dropwise at 0–5°C, followed by the addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv). The mixture is stirred at room temperature for 4–6 hours, after which the solvent is removed under reduced pressure. The crude product is purified via recrystallization from ethanol or ethyl acetate, yielding 1-(2-chlorobenzoyl)-4-methylpiperidine as a white solid.
Key Variables:
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates compared to non-polar alternatives.
- Temperature Control: Exothermic acyl chloride reactions necessitate low temperatures to minimize side reactions.
- Base Stoichiometry: Excess base ensures complete neutralization of HCl, preventing acid-catalyzed decomposition.
Yield Data:
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | Triethylamine | 82 |
| Toluene | 80 | Pyridine | 75 |
| Ethyl Acetate | 40 | DIPEA | 78 |
Nucleophilic Substitution via Preformed Benzoyl Intermediate
An alternative route involves the displacement of a leaving group (e.g., chloride) from a preactivated benzoyl derivative.
Synthesis of 2-Chlorobenzoyl Activated Esters
2-Chlorobenzoic acid is first converted to its mixed anhydride or active ester (e.g., NHS ester) using coupling agents like DCC or EDCI. The activated intermediate is then reacted with 4-methylpiperidine in THF or DMF at 25–50°C.
Example Protocol:
- 2-Chlorobenzoic acid (1.0 equiv), NHS (1.1 equiv), and EDCI (1.2 equiv) are stirred in DMF for 12 hours.
- 4-Methylpiperidine (1.05 equiv) is added, and the mixture is stirred for 24 hours.
- The product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate = 4:1).
Yield: 68–72%
Reductive Amination Pathways
While less common, reductive amination offers a route to this compound precursors.
Imine Formation and Reduction
4-Methylpiperidine is condensed with 2-chlorobenzaldehyde to form an imine intermediate, which is subsequently reduced using NaBH4 or catalytic hydrogenation. The resulting amine is acylated under standard conditions.
Challenges:
- Low imine stability necessitates in situ reduction.
- Competitive over-reduction or dimerization may occur.
Optimized Yield: 60–65%
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Direct Acylation | High yield, minimal steps | Requires acyl chloride handling | 75–82 |
| Activated Ester Route | Avoids acyl chloride use | Longer reaction times | 68–72 |
| Reductive Amination | Versatile for analogs | Multi-step, lower yields | 60–65 |
Industrial-Scale Considerations
Large-scale synthesis prioritizes the direct acylation method due to its operational simplicity. Solvent recovery systems (e.g., toluene distillation) and continuous flow reactors have been implemented to enhance efficiency. Safety protocols for handling 2-chlorobenzoyl chloride—a lachrymator and skin irritant—are critical, necessitating closed-system processing.
Emerging Techniques and Catalytic Innovations
Recent advances focus on catalytic acylation using Lewis acids (e.g., ZnCl2) or enzymatic methods. Preliminary studies report yields up to 85% using lipase catalysts in biphasic systems.
Q & A
Q. What are the key considerations for synthesizing 1-(2-Chlorobenzoyl)-4-methylpiperidine in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-methylpiperidine with 2-chlorobenzoyl chloride under basic conditions (e.g., sodium carbonate in aqueous methanol) to maintain pH ~8. Critical steps include:
- Purification : Recrystallization from methanol to isolate the product.
- Yield Optimization : Controlling stoichiometric ratios (e.g., equimolar reactants) and reaction time (~1 hour) to minimize side products .
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol/Water |
| pH Control | Sodium carbonate (15% aqueous) |
| Yield | ~55% (for analogous compounds) |
Q. How should this compound be characterized to confirm purity and structure?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to verify substituent positions (e.g., chlorobenzoyl and methylpiperidine groups).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (theoretical: 237.69 g/mol) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).
- Storage : Keep at room temperature in airtight containers, away from oxidizing agents .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to analyze the electronic structure of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can:
- Predict molecular orbitals and electrostatic potential surfaces to identify reactive sites.
- Validate experimental spectroscopic data (e.g., IR, UV-Vis) by simulating vibrational/electronic transitions .
Example Application : Comparison of THz spectroscopy data with DFT-derived absorption spectra to resolve structural ambiguities .
Q. What experimental strategies resolve contradictions in bioactivity data for piperidine derivatives?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Target-Specific Assays : Use kinase or receptor-binding assays to isolate mechanisms (e.g., antibacterial activity via 1,3,4-oxadiazole moiety interactions) .
- Data Normalization : Account for batch-to-batch variability in purity (e.g., via COA validation) .
Q. How can crystallographic data improve the understanding of this compound’s interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to determine bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding with chlorobenzoyl groups).
- Twinning Analysis : Apply SHELXD/SHELXE for high-throughput phasing if crystals exhibit twinning .
Key Data :
| Parameter | Value |
|---|---|
| Space Group | P2/c (common for piperidine derivatives) |
| Resolution | <1.0 Å recommended for accurate charge density analysis |
Q. What chromatographic methods are optimal for analyzing degradation products?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
